7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
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Overview
Description
7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a chemical compound with the molecular formula C8H8F2N2OS. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one involves several steps. One common synthetic route includes the reaction of a cyclopentapyrimidine derivative with a fluorinating agent and a methylthiol group under controlled conditions . The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Scientific Research Applications
7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also act as kinase inhibitors and have shown significant cytotoxic activities against various cancer cell lines.
Pyrido[3,4-d]pyrimidine derivatives: These compounds are used as kinase inhibitor scaffolds and have been studied for their potential in cancer treatment.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are potent fibroblast growth factor receptor inhibitors and have applications in cancer therapy.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of certain kinases, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H8F2N2OS |
---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
7,7-difluoro-2-methylsulfanyl-5,6-dihydro-3H-cyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C8H8F2N2OS/c1-14-7-11-5-4(6(13)12-7)2-3-8(5,9)10/h2-3H2,1H3,(H,11,12,13) |
InChI Key |
LQYHVMXPPNMSCM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(CCC2(F)F)C(=O)N1 |
Origin of Product |
United States |
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